N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a complex organic compound characterized by a thiazole and methoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further research in pharmacology and related fields.
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thiazole core, followed by the introduction of the butanamide side chain and the methoxyphenylthio group.
The molecular structure of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be represented using various chemical notation systems:
InChI=1S/C21H20N2O3S2/c1-25-14-8-10-15(11-9-14)27-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)26-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
The compound has a molecular formula of C21H20N2O3S2 and a molecular weight of approximately 400.52 g/mol. Its structural complexity is indicative of its potential reactivity and interaction with biological systems.
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects likely involves interactions with specific molecular targets within biological pathways. These targets may include:
The structural features allow it to fit into binding sites on these targets, potentially leading to therapeutic effects.
The compound is typically characterized as a solid at room temperature. Its melting point and solubility characteristics would need to be determined experimentally for specific applications.
Chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry can provide insights into these properties.
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide has potential applications in:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4